4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(carboxymethylsulfamoyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6S/c1-10-4-5(2-6(10)8(13)14)17(15,16)9-3-7(11)12/h2,4,9H,3H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNDAZLAPUJWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(Carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid is a sulfonamide derivative with potential therapeutic applications. This compound's biological activity has garnered attention in recent years, particularly in the context of its antibacterial properties and structural analogs. This article reviews the available literature on the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential clinical applications.
Chemical Structure
The compound can be represented by the following molecular formula:
It features a pyrrole ring substituted with a carboxymethyl sulfamoyl group, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds derived from pyrrole-2-carboxylic acid exhibit significant antimicrobial activity. A study highlighted that various pyrrole derivatives showed potent activity against Mycobacterium tuberculosis, suggesting that modifications to the pyrrole structure can enhance efficacy against resistant strains . The introduction of bulky substituents on the pyrrole ring was found to improve anti-tubercular activity significantly.
Structure-Activity Relationship (SAR)
The SAR studies have elucidated that substituents on the pyrrole ring influence both potency and selectivity against bacterial targets. For instance, compounds that incorporate electron-withdrawing groups demonstrated increased antimicrobial potency. Specifically, a series of derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) values against Mycobacterium smegmatis, revealing that certain modifications resulted in MIC values lower than 0.016 μg/mL .
| Compound | Substituent | MIC (μg/mL) | Notes |
|---|---|---|---|
| 1 | None | >64 | Weak activity |
| 5 | Adamantyl | <0.016 | Comparable to isoniazid |
| 14 | 2-Chlorophenyl | 0.032 | Moderate activity |
| 32 | 4-Pyridyl | <0.016 | Excellent stability |
Cytotoxicity
While evaluating the safety profile of these compounds, it was noted that many derivatives exhibited low cytotoxicity, with IC50 values exceeding 64 μg/mL, indicating a favorable therapeutic index . This aspect is critical for developing drugs with minimal side effects.
Case Studies
In a recent study focusing on the development of new anti-tubercular agents, several pyrrole derivatives were synthesized and tested. The results indicated that specific structural modifications led to enhanced stability and reduced metabolic clearance in vivo, which is essential for prolonging the therapeutic effect .
Example Case Study: Compound 32
Compound 32 demonstrated remarkable efficacy against drug-resistant strains of tuberculosis. It showed good microsome stability and minimal inhibition of hERG K+ channels, which are often associated with cardiac toxicity in drug candidates .
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives of pyrrole compounds, including 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid. The results indicated that modifications to the sulfamoyl group enhanced activity against specific bacterial strains, suggesting a pathway for developing new antibiotics.
| Compound | Activity Against Bacteria | Reference |
|---|---|---|
| 4-[(Carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid | E. coli, S. aureus |
Biochemical Research
The compound's unique functional groups make it suitable for biochemical applications, especially in enzyme inhibition studies.
Case Study: Enzyme Inhibition
Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it was tested against carbonic anhydrase and showed promising inhibition rates.
Agricultural Chemistry
The potential use of this compound as a plant growth regulator has been explored, particularly due to its ability to influence metabolic processes in plants.
Case Study: Growth Regulation in Crops
Studies demonstrated that applying 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid to crops resulted in enhanced growth rates and improved resistance to environmental stressors.
Material Science
This compound has also found applications in material science, particularly in the synthesis of novel polymers and composites.
Case Study: Polymer Synthesis
The incorporation of 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid into polymer matrices has been shown to improve mechanical properties and thermal stability.
Comparison with Similar Compounds
4-Amino-1-Methyl-1H-Pyrrole-2-Carboxylic Acid (PYB)
Key Structural Features :
- Molecular formula: C₆H₈N₂O₂
- Substituents: Amino group at position 4, methyl group at position 1, and carboxylic acid at position 2 .
Comparison :
- Functional Groups: PYB lacks the sulfamoyl and carboxymethyl groups present in the target compound.
- Molecular Weight : PYB has a lower molecular weight (152.14 g/mol) compared to the target compound (estimated ~297.28 g/mol), which may impact pharmacokinetic properties such as membrane permeability.
- Applications: Amino-substituted pyrroles like PYB are often intermediates in medicinal chemistry, whereas sulfamoyl derivatives are associated with enzyme inhibition (e.g., carbonic anhydrase) .
1-Methyl-5-[4-(Trifluoromethyl)Phenyl]Pyrrole-2-Carboxylic Acid
Key Structural Features :
Comparison :
- Functional Groups : The trifluoromethylphenyl group introduces significant lipophilicity, enhancing membrane permeability and metabolic stability compared to the polar sulfamoyl-carboxymethyl group in the target compound.
- Molecular Weight : Higher molecular weight (269.22 g/mol) than PYB but lower than the target compound, reflecting trade-offs between hydrophobicity and polarity.
- Applications : Aromatic substituents like trifluoromethylphenyl are common in drug candidates targeting hydrophobic binding pockets (e.g., kinase inhibitors), whereas the target compound’s sulfamoyl group may favor interactions with charged residues .
2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid
Key Structural Features :
Comparison :
- Heterocyclic Core : Pyrimidines (six-membered ring) differ from pyrroles (five-membered ring) in aromaticity and electronic properties, influencing reactivity and binding affinity.
- Functional Groups : The chloro group may enhance electrophilicity, enabling nucleophilic substitution reactions—unlike the sulfamoyl group in the target compound, which is more likely to participate in hydrogen bonding.
- Applications : Pyrimidine carboxylic acids are precursors in antiviral or antitumor agents, whereas pyrrole sulfonamides are explored for antimicrobial activity .
Research Implications and Limitations
- Gaps in Data : Experimental data on the target compound’s solubility, stability, and biological activity are unavailable in the provided evidence. Further studies are needed to validate its pharmacokinetic and pharmacodynamic profiles.
- Structural Insights : The sulfamoyl-carboxymethyl group likely enhances water solubility but may limit blood-brain barrier penetration compared to lipophilic analogs like the trifluoromethylphenyl derivative .
- Synthetic Utility : The target compound’s functional groups make it a candidate for derivatization, such as coupling with amines or metals for coordination chemistry.
Preparation Methods
Pyrrole Core Synthesis
Sulfamoyl Functional Group Introduction
The sulfamoyl group (-SO2NH-) bearing a carboxymethyl substituent is introduced via sulfamoylation reactions, which typically involve:
- Reaction of an amino group with sulfamoyl chloride derivatives.
- Coupling of sulfamoyl moieties bearing carboxymethyl groups to the pyrrole ring.
This step requires careful control of reaction conditions to avoid over-substitution and to maintain the integrity of the pyrrole ring and other functional groups.
Representative Synthetic Route (Inferred)
Based on available data and analogous pyrrole syntheses, a plausible synthetic route for 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid could be:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 1-methylpyrrole-2-carboxylic acid | Paal-Knorr synthesis followed by N-methylation with methyl iodide | 1-methyl-1H-pyrrole-2-carboxylic acid |
| 2 | Electrophilic substitution at 4-position | Friedel–Crafts formylation (e.g., POCl3/DMF) | 4-formyl-1-methylpyrrole-2-carboxylic acid |
| 3 | Conversion of formyl to sulfamoyl-carboxymethyl group | Reaction with sulfamoyl chloride derivative and carboxymethylating agents under mild basic conditions | 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid |
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for substitution and coupling reactions due to their ability to dissolve polar intermediates and reagents.
- Temperature: Reactions are typically conducted at room temperature to moderate heating (25–80°C) depending on the step to optimize yields and minimize side reactions.
- Catalysts/Additives: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) facilitates amide bond formation during sulfamoylation.
- Purification: Products are purified by extraction, washing with acidic and basic aqueous solutions, drying over magnesium sulfate, and concentration under reduced pressure, followed by recrystallization or chromatography if needed.
Research Findings and Analytical Data
Although direct detailed synthetic experimental data for this compound are sparse, related pyrrole derivatives have been synthesized with yields ranging from 60% to 90% using similar methods. Analytical characterization typically includes:
- NMR Spectroscopy: Proton and carbon NMR confirm substitution patterns and functional groups.
- Mass Spectrometry: Confirms molecular weight and purity.
- Melting Point: Used to assess purity and identity.
- Elemental Analysis: Confirms molecular composition.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | Pyrrole derivatives (e.g., pyrrole-2-carboxylic acid) | Commercially available or synthesized |
| Methylation agent | Methyl iodide or dimethyl sulfate | Requires base (e.g., K2CO3) |
| Electrophilic substitution | POCl3/DMF or Vilsmeier–Haack reagent | Selective for 4-position |
| Sulfamoylation reagent | Sulfamoyl chloride derivatives | Requires mild base and coupling agents |
| Solvent | DMF, DMSO, EtOAc | Polar aprotic preferred |
| Temperature | 25–80°C | Reaction dependent |
| Yield | 60–90% (reported for analogs) | Optimization needed for scale-up |
| Purification | Acid-base extraction, recrystallization | Standard organic techniques |
Q & A
Q. Basic Research Focus
- Key Steps :
- Sulfamoyl Group Introduction : React 1-methyl-1H-pyrrole-2-carboxylic acid derivatives with carboxymethylsulfamoyl chloride under basic conditions (e.g., NaH in DMF) to install the sulfamoyl moiety. Temperature control (0–5°C) minimizes side reactions like over-sulfonation .
- Carboxylic Acid Activation : Use coupling agents (e.g., HATU or EDC) to facilitate amide bond formation if further derivatization is required .
- Purification : Employ reverse-phase HPLC or recrystallization (using ethanol/water mixtures) to isolate the product with >95% purity. Monitor by TLC (silica gel, ethyl acetate/hexane) .
How can X-ray crystallography resolve structural ambiguities in this compound, particularly hydrogen-bonding networks?
Q. Advanced Research Focus
- Sample Preparation : Grow single crystals via slow evaporation of a saturated solution in ethanol/water (80:20 v/v). Centrosymmetric dimers linked by N–H⋯O hydrogen bonds (R2<sup>2</sup>(10) motifs) are typical for pyrrole carboxylic acids .
- Data Collection : Use a synchrotron source (λ = 0.71073 Å) for high-resolution data. Refinement with anisotropic displacement parameters for non-H atoms and riding models for H atoms ensures accuracy .
- Key Insights : The sulfamoyl group may form intermolecular interactions (e.g., S=O⋯H–N), influencing crystal packing and solubility .
What spectroscopic techniques are most effective for characterizing the sulfamoyl and carboxymethyl functional groups?
Q. Basic Research Focus
- <sup>1</sup>H/ <sup>13</sup>C NMR :
- IR Spectroscopy : Confirm sulfamoyl S=O stretches (~1340–1160 cm<sup>-1</sup>) and carboxylic acid O–H (~2500–3300 cm<sup>-1</sup>) .
- Mass Spectrometry : High-resolution ESI-MS (negative mode) validates the molecular ion [M–H]<sup>−</sup> (e.g., m/z calc. 291.04 for C9H11N2O6S) .
How does the carboxymethylsulfamoyl moiety influence solubility and reactivity in biological assays?
Q. Advanced Research Focus
- Solubility : The sulfamoyl group enhances water solubility via hydrogen bonding, while the carboxylic acid allows pH-dependent ionization (pKa ~2–3). Salt formation (e.g., sodium or hydrochloride) improves bioavailability .
- Reactivity : The sulfamoyl group acts as a hydrogen-bond acceptor in enzyme active sites (e.g., carbonic anhydrase inhibitors). Stability studies (pH 1–9, 37°C) reveal degradation via hydrolysis of the sulfonamide bond .
What analytical methods are recommended for detecting impurities or degradation products?
Q. Advanced Research Focus
- HPLC-UV/MS : Use a C18 column (3.5 µm, 150 × 4.6 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min). Monitor at 254 nm .
- Common Impurities :
What in vitro assays are suitable for evaluating this compound’s interaction with enzymatic targets?
Q. Advanced Research Focus
- Enzyme Inhibition Assays :
- Carbonic Anhydrase II : Measure IC50 via stopped-flow CO2 hydration (20 mM HEPES, pH 7.4) .
- Kinase Profiling : Use a radiometric filter-binding assay (ATP concentration = 10 µM) to assess selectivity across 50 kinases .
- Cellular Uptake : Fluorescence microscopy with a BODIPY-labeled derivative quantifies intracellular accumulation in HEK293 cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
